molecular formula C3H8O2 B10799541 T20 (acetate)

T20 (acetate)

Cat. No.: B10799541
M. Wt: 76.09 g/mol
InChI Key: ZOFMEZKHZDNWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Enfuvirtide (B549319) as an HIV-1 Fusion Inhibitor

Enfuvirtide is a 36-amino acid peptide designed to mimic a component of the HIV-1 fusion machinery. drugbank.comanaspec.com Its mechanism of action is to disrupt the final stage of the virus's entry into a host cell. wikipedia.org The HIV-1 virus gains entry into human cells through a complex process involving its envelope glycoproteins, gp120 and gp41. nih.gov Initially, the gp120 protein binds to the CD4 receptor on the surface of a target immune cell. wikipedia.orgyoutube.com This binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (either CCR5 or CXCR4). This co-receptor binding, in turn, initiates a significant structural rearrangement in the transmembrane glycoprotein (B1211001) gp41. nih.gov

The gp41 protein contains two key regions known as heptad repeats, HR1 and HR2. The conformational change brings these two regions together, forming a six-helix bundle structure. This structure is critical as it brings the viral and cellular membranes into close proximity, facilitating their fusion and allowing the viral capsid to enter the host cell's cytoplasm. researchgate.net

Enfuvirtide is designed to be structurally similar to a segment of the HR2 region of gp41. researchgate.net By binding to the HR1 region of gp41, Enfuvirtide prevents the interaction between HR1 and HR2, thereby blocking the formation of the six-helix bundle and halting the fusion process. drugbank.compediatriconcall.com This targeted disruption of the fusion machinery effectively prevents HIV-1 from infecting new cells. wikipedia.org

Table 1: Key Molecular Interactions of Enfuvirtide

Interacting Viral Component Enfuvirtide Binding Site Consequence of Binding
gp41 Heptad Repeat 1 (HR1) Mimics gp41 Heptad Repeat 2 (HR2) Blocks the formation of the six-helix bundle. drugbank.compediatriconcall.com

Research has shown that T20 exhibits potent inhibitory activity against HIV-1. A cell-cell fusion assay determined the effective concentration for 50% inhibition (IC50) of Enfuvirtide to be 23 ± 6 nM. medchemexpress.com

Historical Significance in Targeting Viral Entry Mechanisms

The development of T20 (acetate) represents a landmark in the history of antiretroviral drug development. Prior to its emergence, the primary targets for anti-HIV therapies were the viral enzymes reverse transcriptase and protease. nih.govwikipedia.org While highly active antiretroviral therapy (HAART) combining these drugs proved effective, the emergence of drug-resistant viral strains created a pressing need for new therapeutic strategies. nih.govnih.gov

The concept of inhibiting HIV-1 by preventing its entry into host cells had been explored since the identification of the CD4 receptor. nih.gov However, early approaches faced significant challenges. The development of Enfuvirtide, which originated at Duke University where it was initially designated T-20, marked a successful translation of the understanding of the molecular mechanisms of viral entry into a clinically effective drug. wikipedia.org Trimeris, a pharmaceutical company formed by the Duke researchers, began developing Enfuvirtide in 1996. wikipedia.org

The approval of Enfuvirtide by the U.S. Food and Drug Administration (FDA) in March 2003 ushered in the era of entry inhibitors. wikipedia.orgnih.gov This new class of drugs offered a crucial advantage: a novel mechanism of action with a low potential for cross-resistance with existing antiretroviral drug classes. nih.gov This made it a valuable option for patients who had developed resistance to other treatments. nih.govnih.gov

The success of Enfuvirtide spurred further research into other viral entry inhibitors, targeting different steps of the entry process, including attachment inhibitors and co-receptor antagonists. nih.govescholarship.org Although Enfuvirtide itself has limitations, its development was a proof-of-concept that targeting the complex protein-protein interactions of viral entry is a viable and potent strategy for combating HIV-1.

Table 2: Timeline of Key Events in the Development of T20 (acetate)

Year Event Significance
1996 Development of T-20 begins at Trimeris. wikipedia.org Marks the initial steps towards a new class of antiretroviral drugs.
1999 Trimeris partners with Hoffmann-La Roche. wikipedia.org Partnership to complete the development of the drug.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8O2

Molecular Weight

76.09 g/mol

IUPAC Name

acetic acid;methane

InChI

InChI=1S/C2H4O2.CH4/c1-2(3)4;/h1H3,(H,3,4);1H4

InChI Key

ZOFMEZKHZDNWFN-UHFFFAOYSA-N

Canonical SMILES

C.CC(=O)O

Origin of Product

United States

Molecular Mechanisms of Enfuvirtide Action

HIV-1 Envelope Glycoprotein (B1211001) Conformational Dynamics during Entry

The entry of HIV-1 into a host cell is a sophisticated process mediated by the viral envelope glycoprotein (Env) complex, which is a trimer composed of gp120 and gp41 subunits. drugbank.comnih.gov This process involves a series of precisely orchestrated conformational changes that ultimately lead to the fusion of the viral and host cell membranes.

Roles of gp120 and gp41 in Viral-Host Membrane Fusion

The HIV-1 entry process begins with the attachment of the gp120 subunit to the CD4 receptor on the surface of target immune cells, such as T-helper cells. drugbank.comnih.gov This initial binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4. nih.gov The subsequent interaction with the coreceptor induces further significant structural rearrangements within the Env complex. drugbank.com

These changes in gp120 are transmitted to the transmembrane subunit, gp41, activating its fusogenic potential. drugbank.com Gp41 is a transmembrane protein that anchors the Env complex to the viral envelope. nih.gov Once activated, gp41 undergoes a dramatic refolding process. This process is essential for overcoming the energy barrier required to merge the viral and host cell lipid bilayers, facilitating the release of the viral capsid into the host cell's cytoplasm. nih.govnih.gov

Characterization of the Pre-Hairpin Intermediate Conformation

Following the binding of gp120 to CD4 and a coreceptor, gp41 transitions into a transient, high-energy state known as the pre-hairpin intermediate. nih.govnih.gov In this conformation, the N-terminal fusion peptide of gp41 is inserted into the target cell membrane, while the transmembrane domain remains anchored in the viral membrane. This creates a bridge between the virus and the host cell. nih.gov

The pre-hairpin intermediate is characterized by the exposure of two key domains within the gp41 ectodomain: the N-terminal heptad repeat (HR1) and the C-terminal heptad repeat (HR2). The HR1 domains of the three gp41 monomers associate to form a central trimeric coiled-coil core. nih.govpnas.org This intermediate state is inherently unstable and has a limited lifetime, estimated to be relatively long in the context of viral fusion, which makes it a vulnerable target for therapeutic intervention. nih.gov Nuclear magnetic resonance (NMR) studies have revealed that this intermediate is dynamic, fluctuating between different states on a microsecond to millisecond timescale. nih.gov The eventual collapse of this intermediate into the final post-fusion state drives membrane fusion.

Enfuvirtide (B549319) Binding and Inhibition of gp41 Six-Helix Bundle Formation

Enfuvirtide's primary mechanism of action is the interception of the gp41 pre-hairpin intermediate, thereby preventing the final steps of membrane fusion. nih.govacs.org

Specificity for the gp41 Heptad Repeat 1 (HR1) Domain

Enfuvirtide is a 36-amino-acid synthetic peptide whose sequence is derived from the HR2 region of gp41. acs.orgnih.gov This structural mimicry allows it to specifically and competitively bind to the HR1 domain of gp41, which becomes exposed during the pre-hairpin intermediate stage. nih.govacs.org The binding occurs within the hydrophobic grooves on the surface of the HR1 trimeric coiled-coil. nih.govpnas.org The high affinity of this interaction is crucial for its potent antiviral activity.

Table 1: Binding Affinity and Inhibitory Concentration of Enfuvirtide
ParameterValueDescriptionReference
Kd (Binding Affinity)307 nMDissociation constant for the binding of an Enfuvirtide-PEG conjugate to the gp41 N46 fragment, indicating high affinity. nih.gov
IC50 vs. HIV-1NL4-365.8 nMConcentration of Enfuvirtide that inhibits 50% of HIV-1 entry for the NL4-3 strain. acs.org
IC50 vs. HIV-1JRCSF (R5 tropic)5.19 nM50% inhibitory concentration against a CCR5-tropic HIV-1 strain. asm.org
IC50 vs. Enfuvirtide-Resistant Strain (NL4-3V38A/N42D)2,645.98 nM50% inhibitory concentration against an Enfuvirtide-resistant HIV-1 strain, showing a significant decrease in potency.

Disruption of Intramolecular HR1-HR2 Interactions

By binding to the HR1 domain, Enfuvirtide physically obstructs the subsequent intramolecular interaction between the native HR1 and HR2 domains of gp41. drugbank.comnih.gov This interaction is essential for the transition from the pre-hairpin intermediate to the highly stable, post-fusion six-helix bundle (6-HB) conformation. nih.gov The formation of the 6-HB, where three HR2 helices pack in an antiparallel manner into the grooves of the central HR1 trimeric core, is a highly exothermic process that pulls the viral and cellular membranes into close apposition, driving fusion. nih.govpnas.org Enfuvirtide's binding effectively "locks" gp41 in its transitional, non-fusogenic state, preventing the formation of the 6-HB and halting the fusion process. nih.gov

Table 2: Key Residues in Enfuvirtide-HR1 Interaction and Resistance
HR1 Residue PositionWild-Type Amino AcidCommon Resistance MutationImpact on Enfuvirtide ActionReference
36Glycine (G)G36DReduces binding affinity of Enfuvirtide, conferring resistance. nih.gov
38Valine (V)V38A/MCommonly observed mutation in patients with virologic failure on Enfuvirtide therapy.
40Glutamine (Q)Q40HContributes to Enfuvirtide resistance.
43Asparagine (N)N43DA frequent mutation leading to reduced susceptibility to Enfuvirtide.
45Leucine (L)L45MMutation within the HR1 binding region that confers resistance. nih.gov

Allosteric Effects on Viral Entry Kinetics

The inhibitory action of Enfuvirtide is intrinsically linked to the kinetics of the HIV-1 entry process. The drug does not target the native, pre-fusion state of the Env complex but rather a transient intermediate. nih.gov Therefore, the "window of opportunity" for Enfuvirtide to bind is dictated by the lifespan of the pre-hairpin intermediate. nih.gov

Factors that alter the kinetics of the conformational changes in Env can modulate the susceptibility of the virus to Enfuvirtide. For instance, mutations in gp120 or a lower density of coreceptors on the cell surface can slow the rate of fusion. nih.gov This prolonged transition phase increases the time the HR1 target site is exposed, thereby enhancing the apparent potency of Enfuvirtide. nih.gov Conversely, mutations in HR1 that confer resistance to Enfuvirtide often do so at a cost to the virus, typically by reducing the efficiency and slowing the kinetics of the fusion process itself. drugbank.comnih.gov This delay can, in some cases, increase the virus's susceptibility to certain neutralizing antibodies, highlighting the delicate balance between drug resistance and viral fitness. nih.gov Thus, while Enfuvirtide acts directly as a competitive inhibitor of 6-helix bundle formation, its efficacy is allosterically modulated by the intrinsic kinetic properties of the specific viral Env glycoprotein.

Activation of Formyl Peptide Receptor 1 by Enfuvirtide and its Molecular Implications

Beyond its role as an HIV fusion inhibitor, Enfuvirtide (T20) has been identified as a functional agonist for Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on phagocytic leukocytes, such as neutrophils and monocytes, as well as on mast cells. nih.govnih.gov This interaction reveals a secondary, immunomodulatory function of the peptide, distinct from its antiviral activity. The activation of FPR1 by Enfuvirtide triggers a cascade of intracellular signaling events, leading to various cellular responses.

Chemotactic Effects on Phagocytes:

Research has demonstrated that Enfuvirtide is a potent chemoattractant for professional phagocytes. nih.gov This chemotactic response is mediated through its interaction with FPR1. Studies using neutrophils from wild-type and FPR1 knockout mice have provided genetic evidence that FPR1 is the major receptor responsible for the T20-induced migratory response in these cells. nih.gov While Enfuvirtide can also activate the related receptor FPRL1 (FPR2) in transfected cell lines, its effect on primary neutrophils is predominantly through FPR1. nih.gov

The chemotactic potency of Enfuvirtide on human neutrophils and monocytes is significant, inducing migration of these immune cells towards a concentration gradient of the peptide. This effect is comparable to that of other known FPR1 agonists. The molecular implications of this include the potential recruitment of inflammatory cells to sites of Enfuvirtide administration, which may contribute to the local injection site reactions observed in clinical use. nih.gov

Intracellular Signaling Pathways:

Activation of FPR1 by agonists typically leads to the activation of heterotrimeric G proteins, specifically of the Gαi family. This initiates a cascade of downstream signaling events. In the context of Enfuvirtide, its binding to FPR1 has been shown to induce a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils. nih.gov This calcium mobilization is a hallmark of FPR1 activation and is a critical second messenger in the signaling pathway that leads to chemotaxis and other cellular responses.

The general signaling cascade initiated by FPR1 activation involves the G protein-mediated activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to the observed rise in [Ca²⁺]i. While the specific downstream effectors of Enfuvirtide-mediated FPR1 signaling are not fully detailed in the literature, the pathway is expected to follow this canonical pattern, leading to the reorganization of the actin cytoskeleton necessary for cell migration.

Mast Cell Activation:

FPR1 is also expressed on mast cells, and its activation can lead to degranulation and the release of inflammatory mediators. While it is plausible that Enfuvirtide could induce mast cell activation through FPR1, specific research findings detailing this interaction are limited. The chemotactic properties of Enfuvirtide on other immune cells suggest a potential for mast cell involvement, which could also contribute to local inflammatory responses.

Detailed Research Findings:

The following tables summarize the known interactions and cellular effects of Enfuvirtide in relation to FPR1 activation. Due to a lack of specific quantitative data in the reviewed literature for certain parameters (e.g., binding affinity, precise EC₅₀ for all cellular responses), some fields are noted as "Data not available." For conceptual context, typical values for well-characterized FPR1 agonists are provided where noted, with clear disclaimers.

Table 1: Enfuvirtide (T20) Interaction with Formyl Peptide Receptor 1 (FPR1)

ParameterFindingSource(s)
Receptor Binding Enfuvirtide acts as a functional agonist at FPR1. nih.gov
Binding Affinity (Kd) Specific quantitative data for Enfuvirtide binding to FPR1 is not available in the reviewed literature.
Cellular Target Primarily neutrophils and monocytes. Mast cells also express FPR1. nih.govnih.gov

Table 2: Cellular Responses to Enfuvirtide-Mediated FPR1 Activation

Cellular ResponseObservationQuantitative DataSource(s)
Chemotaxis (Neutrophils) Induces potent chemotaxis.Specific EC₅₀ for Enfuvirtide-induced chemotaxis via FPR1 is not detailed in the available literature. For context, the prototypical FPR1 agonist fMLF induces chemotaxis at sub-nanomolar concentrations. nih.gov
Chemotaxis (Monocytes) Induces chemotaxis.Data not available. nih.gov
Calcium Mobilization Triggers a transient increase in intracellular Ca²⁺.Activates with potency and efficacy comparable to other agonists in transfected cells. nih.gov
Mast Cell Degranulation Plausible, but specific data is not available.Data not available.

Table 3: Compounds Mentioned in this Article

Mechanisms of Viral Resistance to Enfuvirtide

Methodologies for Resistance Profiling and Mapping

To understand the full spectrum of resistance, researchers employ advanced methodologies to profile and map the mutations that contribute to drug evasion.

Deep mutational scanning (DMS) is a powerful, high-throughput method used to comprehensively map all possible mutations in a protein that affect a specific function, such as drug resistance. nih.govarxiv.orgnih.gov This technique involves creating large libraries of viral mutants, with every possible amino acid change at each position in the target protein, in this case, the Env glycoprotein (B1211001). nih.gov

In the context of Enfuvirtide (B549319), the mutant virus libraries are grown in the presence or absence of the drug. nih.gov Deep sequencing is then used to determine the frequency of each mutation in both populations. Mutations that are enriched in the drug-treated population are identified as resistance mutations. nih.gov This approach allows for a comprehensive mapping of resistance determinants, identifying not only known resistance mutations in the HR1 36-45 region but also uncovering previously uncharacterized mutations, including those that act allosterically. nih.gov This complete map of resistance provides deeper insights into the diverse mechanisms of Enfuvirtide resistance and is a valuable tool for understanding viral evolution and informing the development of future antiviral strategies. nih.govarxiv.org

In Vitro Selection Studies of Enfuvirtide-Resistant Viral Variants

The development of resistance to enfuvirtide has been extensively studied through in vitro selection experiments. These studies typically involve passaging HIV-1 strains in cell culture with gradually increasing concentrations of the drug. This method allows for the selection and characterization of viral variants that can replicate in the presence of the inhibitor. mdpi.com

Early in vitro studies demonstrated that resistance to enfuvirtide is primarily associated with mutations in a conserved region of the gp41 ectodomain, specifically within the first heptad repeat (HR1). oup.com For instance, serial passage of HIV-1 in the presence of enfuvirtide led to the selection of mutations within a critical 10-amino-acid motif of HR1, located between residues 36 and 45. oup.comnih.gov

In one such study, the laboratory strain HIV-1NL4-3 was cultured with escalating doses of T20. mdpi.com The selection process was relatively rapid, and resistant viruses were obtained. Sequencing of the viral envelope (Env) gene from these resistant strains revealed key mutations. mdpi.com The accumulation of multiple mutations in the gp41 NHR sequence was found to cause high levels of resistance to T20. mdpi.com

Key findings from these in vitro selection studies include:

Primary Resistance Mutations: The most frequently observed mutations occur within the gp41 HR1 domain, specifically between amino acid positions 36 and 45 (e.g., GIV motif at positions 36-38). oup.comnih.govnih.gov

Compensatory Mutations: Changes outside the primary binding site, particularly in the C-terminal heptad repeat (CHR) of gp41, can act as compensatory mutations, helping to restore viral fitness that may be compromised by the primary resistance mutations. mdpi.commdpi.com

Dose-Escalation: The use of a dose-escalation approach in cell culture allows for the step-wise selection of mutations, leading from low-level to high-level resistance. mdpi.com For example, a selection process starting with 0.5 µM of T20 could be escalated to concentrations as high as 2000 µM over multiple passages. mdpi.com

Replication Capacity: Enfuvirtide-resistant mutants often exhibit reduced replicative capacity compared to the wild-type virus, and in the absence of the drug, the viral population may revert to a drug-sensitive state. oup.comnih.gov

Table 1: Examples of Enfuvirtide Resistance Mutations Selected In Vitro

Viral Strain Selection Agent Key Mutations in gp41 HR1 Fold-Change in Resistance Reference
HIV-1LAI Enfuvirtide G36D 3.5-30 nih.gov
HIV-1LAI Enfuvirtide V38M 3.5-30 nih.gov
HIV-1LAI Enfuvirtide G36D/V38M 30-360 nih.gov
HIV-1NL4-3 T20 L33S, I37T Significant mdpi.com

Molecular Mechanisms of Enfuvirtide Resistance Phenotypes

The primary molecular mechanism of resistance to enfuvirtide involves mutations that directly reduce the binding affinity of the drug to its target, the HR1 domain of gp41. nih.govresearchgate.net Enfuvirtide, a synthetic peptide, mimics the HR2 domain of gp41 and functions by competitively binding to HR1, thereby preventing the formation of the six-helix bundle required for membrane fusion. asm.orgpatsnap.com

Mutations within the 10-amino acid region of HR1 (codons 36-45) are central to this resistance mechanism. nih.govoup.com These amino acid substitutions can introduce steric hindrance or electrostatic repulsion, which disrupts the interaction between enfuvirtide and the hydrophobic groove of the HR1 trimer. nih.gov For example, mutations like V38E and N43D can hinder enfuvirtide binding through electrostatic repulsion, leading to a significant change in binding energy. nih.gov Similarly, mutations such as I37K and Q41R can cause a collapse of the coiled-coil structure of HR1, drastically altering the binding site. nih.gov

Computational modeling and molecular dynamics simulations have provided detailed insights into these interactions. Studies have shown that mutations like G36D, Q39H, and L45M cause more subtle conformational and energetic changes but still contribute to reduced susceptibility. nih.gov The loss of critical contact points between enfuvirtide and the gp41 HR1 domain directly translates to a higher concentration of the drug being required to inhibit viral entry, a hallmark of the resistance phenotype. nih.gov

Beyond simply disrupting the drug-target interface, resistance mutations can also alter the conformational dynamics and kinetics of the HIV-1 Env protein during the fusion process. mdpi.comnih.gov The process of HIV-1 entry is a dynamic sequence of conformational changes in the Env complex, triggered by binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4). mdpi.com Enfuvirtide sensitivity is dependent on the lifespan of the transient, pre-hairpin intermediate state of gp41, which is the drug's target. nih.gov

Resistance can emerge through two main pathways related to fusion kinetics:

Direct Resistance: Mutations in the HR1 binding site that reduce drug affinity. researchgate.net

Indirect Resistance: Allosteric mutations, often outside the direct binding site (including in gp120), that accelerate the kinetics of fusion. mdpi.comresearchgate.net

If the fusion process is accelerated, the time window during which the enfuvirtide binding site on HR1 is exposed is shortened. nih.gov This kinetic escape mechanism reduces the probability of enfuvirtide binding and inhibiting fusion, even without direct changes to the binding pocket. nih.gov Factors such as increased affinity of the Env for the coreceptor can lead to faster fusion kinetics and have been associated with reduced enfuvirtide susceptibility. mdpi.comnih.gov Mutations in the V3 loop and coreceptor binding site of gp120 have been shown to affect enfuvirtide sensitivity by altering these kinetic parameters. mdpi.com

In some clinical scenarios, enfuvirtide treatment does not lead to complete viral suppression, resulting in an "incomplete inhibition" phenotype. This can be due to the presence of pre-existing or newly emerging viral sub-populations with varying degrees of resistance. The extensive genetic heterogeneity of the HIV-1 envelope glycoprotein in a single patient means that there is a wide range of baseline susceptibilities to enfuvirtide. researchgate.net

This variability allows for the selection of minor resistant variants under drug pressure. Even if the dominant viral population is suppressed, less susceptible sub-populations can persist and replicate, leading to a partial virologic response. Studies have shown that even after virologic failure on enfuvirtide, where high-level resistance mutations are present, there can be marked heterogeneity in the susceptibility of individual Env clones to entry inhibitors. nih.gov This suggests that different viral sub-populations within a patient can evolve distinct resistance pathways. The concept of sub-population resistance highlights the complexity of enfuvirtide therapy and underscores the challenge of achieving complete and durable viral suppression in treatment-experienced patients. medpath.com

Emergence of Drug-Dependent HIV-1 Variants

A rare and fascinating outcome of enfuvirtide therapy is the emergence of drug-dependent HIV-1 variants. asm.org In these cases, the virus not only becomes resistant to the inhibitory effects of enfuvirtide but actually requires the presence of the drug for efficient replication. asm.org

The first report of this phenomenon described a virus that evolved in a patient undergoing T20 therapy. This variant acquired not only the typical resistance mutations in the HR1 domain of gp41 but also a novel compensatory mutation in the HR2 domain. asm.org The combination of these mutations resulted in a viral envelope protein that was hyperfusogenic, meaning it was prone to premature conformational changes. asm.org

The proposed mechanism is that the primary resistance mutation in HR1 weakens the interaction with the viral HR2 domain, impairing the normal fusion process. A secondary, compensatory mutation (in this case, in HR2) evolves to restore this interaction but overcompensates, making the fusion machinery unstable and "spring-loaded." In this hyperfusogenic state, enfuvirtide (T20) acts as a "molecular clamp," binding to the over-active HR1 domain and slowing down the conformational changes to a more controlled, productive rate. asm.org Therefore, the drug that was designed as an inhibitor becomes a necessary cofactor for viral entry. The appearance of such drug-dependent variants has significant clinical implications, suggesting that in some cases, modification of the treatment regimen may be necessary. asm.org

Advanced Peptide Chemistry and Structure Activity Relationship Sar of Enfuvirtide Analogues

Enfuvirtide (B549319) as a Biomimetic Peptide Scaffold

Enfuvirtide (T20) is a 36-amino acid synthetic peptide that represents a significant development in antiviral therapy. drugbank.comgenscript.com It is classified as a biomimetic peptide because it was rationally designed to mimic a specific component of the HIV-1 fusion machinery. drugbank.comyoutube.com Specifically, Enfuvirtide's sequence is derived from the C-terminal heptad repeat (CHR) region of the HIV-1 envelope glycoprotein (B1211001) gp41. google.com This viral protein subunit is essential for the fusion of the virus with the host cell membrane. drugbank.comnih.gov

The mechanism of Enfuvirtide involves its binding to the first heptad-repeat (HR1) in the gp41 subunit. drugbank.comnih.gov This action physically obstructs the conformational changes required for the fusion of the viral and cellular membranes. drugbank.comyoutube.com By mimicking the natural gp41 HR2 domain and competitively binding to the HR1 domain, Enfuvirtide effectively displaces the native components and halts the fusion process, preventing the viral capsid from entering the host cell. drugbank.comgenscript.com This targeted action makes Enfuvirtide the first in a class of antiretroviral drugs known as fusion inhibitors. drugbank.comgoogle.com The design of Enfuvirtide as a peptide mimetic of a critical viral protein region showcases a strategic approach in drug development, moving beyond traditional small-molecule inhibitors to larger, more complex peptide-based therapeutics. nih.govnih.gov

The structure-activity relationship (SAR) of T-20 derivatives has been extensively studied to improve upon its therapeutic limitations, such as its relatively weak antiviral activity and the development of drug resistance. nih.gov Research has revealed that while T-20 has a tryptophan-rich motif at its C-terminus that acts as a lipid-binding domain, it lacks a pocket-binding domain (PBD) at its N-terminus, which is considered critical for high-affinity binding. nih.gov Studies on T-20 derivatives, including lipopeptides, have aimed to characterize the critical sequence core structure and identify sites of viral vulnerability to develop more potent inhibitors. nih.govrcsb.org

Peptide Synthesis Methodologies for Enfuvirtide and its Derivatives

The large-scale chemical synthesis of a 36-amino acid peptide like Enfuvirtide is a significant challenge and represents a landmark in industrial peptide chemistry. google.com The synthesis involves coupling the carboxyl group (C-terminus) of one amino acid to the amino group (N-terminus) of another, a process that requires the use of protecting groups to prevent unintended side reactions. google.comgoogle.com Chemical peptide synthesis conventionally proceeds from the C-terminal end to the N-terminus. google.com

In the context of Enfuvirtide, SPPS is used to synthesize peptide fragments. google.comwipo.int The process typically begins by attaching the C-terminal amino acid to a resin. researchgate.net Each subsequent amino acid addition cycle involves the deprotection of the Nα-protecting group (like Fmoc), followed by the coupling of the next protected amino acid. bachem.comrsc.org For instance, the N-terminal Fmoc group can be removed with piperidine (B6355638) in a solvent like NMP, and the next Fmoc-protected amino acid is activated with coupling agents such as HBTU/HOBt for addition to the resin-bound peptide. google.comrsc.org Although SPPS is highly efficient for peptides up to 40 amino acids, certain hydrophobic sequences can present synthesis difficulties. nih.gov Crude peptides synthesized via SPPS, like Enfuvirtide, can achieve approximately 75% purity before downstream purification. nih.gov

Table 1: Key Steps in a Typical SPPS Cycle

Step Description Common Reagents
1. Resin Swelling The resin is swelled in an appropriate solvent to allow access to reactive sites. Dichloromethane (DCM), N,N-dimethylformamide (DMF) google.com
2. Deprotection The temporary protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is removed. 20% Piperidine in DMF or NMP rsc.org
3. Washing Excess deprotection reagent and by-products are washed away. DMF, NMP rsc.org
4. Coupling The next protected amino acid is activated and coupled to the newly freed N-terminus. HBTU, HOBt, DIEA in DMF google.comrsc.org
5. Washing Excess reagents and by-products from the coupling reaction are washed away. DMF, NMP, DCM rsc.org
6. Repetition Steps 2-5 are repeated for each amino acid in the sequence. N/A

| 7. Cleavage | The completed peptide is cleaved from the resin support, often with simultaneous removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) google.com |

Solution-phase synthesis, also known as liquid-phase synthesis, is an alternative and complementary method to SPPS. It is particularly valuable for synthesizing large peptides or when SPPS is impractical. google.comgoogle.com In this approach, peptide fragments, often synthesized first via SPPS, are coupled together in a solution. google.comwipo.int

For Enfuvirtide, this involves the strategic coupling of two or more peptide fragments. google.com A key consideration is to retain the side-chain protecting groups on the fragments during the solution-phase coupling to ensure the specific reactivity of the terminal ends and prevent side reactions. google.comgoogle.com For example, the synthesis can involve coupling an N-terminal fragment with a C-terminal fragment. google.com However, poor solubility of fully protected fragments and the risk of racemization (epimerization) during coupling are significant challenges that require careful optimization of the chemical strategy. google.com

A hybrid approach, combining both solid-phase and solution-phase techniques, is a common and effective strategy for the industrial production of Enfuvirtide. google.comgoogle.comwipo.int This method leverages the strengths of both methodologies. Typically, different peptide intermediate fragments are first synthesized using SPPS. google.comgoogle.com These fragments are then cleaved from the resin and coupled together in solution to form the final, full-length peptide. google.comwipo.int

For instance, a process for Enfuvirtide can involve synthesizing two fragments on a solid support. google.com After cleavage from the resin, these fragments are joined in solution. An example coupling reaction involves using reagents like HBTU/HOBt/DIEA in a solvent such as DMF. google.comgoogle.com This hybrid strategy can be more efficient than a purely linear SPPS approach for a long peptide, potentially reducing the number of isolation steps required compared to other processes. google.com The selection of fragments is critical to the success of the synthesis, as it impacts the yield and purity of the final product. google.comgoogle.com

Biophysical and Conformational Characterization

The three-dimensional structure or conformation of peptide-based inhibitors like Enfuvirtide is intrinsically linked to their biological activity. nih.gov Biophysical techniques are therefore essential for characterizing these peptides and understanding their mechanism of action. Circular dichroism (CD) analysis has shown that Enfuvirtide lacks a well-defined structure in solution and possesses a low α-helical content. nih.gov However, upon binding to its target, the N46 peptide, it adopts a more helical conformation. nih.gov Modifications, such as conjugation with polyethylene (B3416737) glycol (PEG), can further alter this conformational profile. nih.govresearchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an orthogonal dimension of separation to traditional mass spectrometry. chromatographyonline.commdpi.com It separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. mdpi.comnih.gov This capability makes IM-MS particularly valuable for the structural characterization of biomolecules, including peptides. chromatographyonline.comresearchgate.net The technique measures the arrival time of an ion through a drift tube filled with a buffer gas, which can be used to determine the ion's rotationally averaged collision cross-section (CCS). chromatographyonline.com The CCS value is a key physical parameter that provides insight into the three-dimensional conformation of the ion. chromatographyonline.commdpi.com

For peptide analysis, IM-MS can differentiate between conformers, isomers, and isobars, which is a significant challenge for conventional mass spectrometry alone. chromatographyonline.comnih.gov By coupling liquid chromatography with IM-MS (LC-IM-MS), researchers can achieve enhanced separation, increased peak capacity, and a reduction in chemical noise, which is crucial when analyzing complex biological samples. chromatographyonline.commdpi.com This integrated approach allows for the detailed characterization of peptide structures and their conformational flexibility, which is fundamental to understanding the structure-function relationships of peptides like Enfuvirtide and its analogues. nih.govnih.gov

Table 2: Principles of Ion Mobility Spectrometry (IMS) in Peptide Analysis

Feature Description Relevance to Peptide Analysis
Separation Principle Ions are separated based on their differential mobility through a buffer gas under the influence of a weak electric field. mdpi.com Allows separation of peptide conformers (different shapes) with the same mass and charge.
Measured Parameter Drift time (or arrival time), the time it takes for an ion to traverse the mobility cell. chromatographyonline.com Directly related to the ion's size and shape.
Derived Parameter Collision Cross-Section (CCS), a measure of the effective area of the ion as it tumbles and collides with the buffer gas. chromatographyonline.com Provides a quantitative measure of the peptide's gas-phase conformation, aiding in structural elucidation.

| Orthogonality | Provides a separation dimension that is distinct from mass spectrometry (mass/charge) and liquid chromatography (hydrophobicity). chromatographyonline.commdpi.com | Significantly increases analytical resolution and confidence in compound identification, especially in complex mixtures. |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Dynamics and Conformational Ensembles

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein and peptide structure, dynamics, and interactions in solution. nih.govmdpi.com The method relies on the principle that backbone amide hydrogens exposed to a deuterium-rich solvent (D₂O) will exchange with deuterium (B1214612) atoms. researchgate.netmdpi.com The rate of this exchange is dependent on the local solvent accessibility and hydrogen bonding, providing insights into the conformational dynamics of the peptide. researchgate.netnih.gov Regions that are part of a stable secondary structure (like an α-helix) or are involved in binding interfaces are protected from exchange, whereas flexible, unstructured regions exchange more rapidly. nih.gov

In the context of Enfuvirtide (T20), HDX-MS studies have been instrumental in characterizing its conformational behavior. Research demonstrates that the native 36-residue Enfuvirtide peptide is highly dynamic and largely unstructured in solution. acs.orgnih.gov This inherent flexibility is a common trait among many therapeutic peptides and can contribute to poor bioavailability due to susceptibility to proteolysis. acs.orgnih.gov

HDX-MS, often coupled with ion mobility (IM-MS), allows for the detection of multiple discrete peptide conformations co-existing in an ensemble. acs.orgnih.gov This is a significant advantage over bulk spectroscopic techniques that only provide an average measurement. acs.org By analyzing the deuterium uptake of peptic fragments over time, researchers can map the specific regions of the peptide that are more or less dynamic. nih.gov When applied to Enfuvirtide analogues, such as hydrocarbon-stapled peptides, HDX-MS can precisely demonstrate how these modifications alter the conformational landscape. acs.orgnih.govrawdatalibrary.net The data reveals that the degree of stabilization and the specific conformations that are populated are highly dependent on the location of the hydrocarbon staple along the peptide backbone. acs.orgnih.gov These MS-based approaches serve as sensitive and potentially high-throughput methods for characterizing and optimizing stabilized peptide therapeutics. acs.orgnih.gov

Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism for Alpha-Helical Content)

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of proteins and peptides in solution. nih.govund.edu The method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. Different secondary structural elements, including α-helices, β-sheets, and random coils, produce distinct CD spectra. nih.gov For α-helical peptides like Enfuvirtide, the CD spectrum is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. nih.gov

Biophysical analyses have shown that many peptides derived from the gp41 heptad repeat 2 (HR2) region, including Enfuvirtide, are typically unstructured in solution but adopt a pronounced α-helical conformation upon binding to their target, the HR1 domain. nih.gov The degree of α-helicity is often correlated with antiviral potency. nih.gov Consequently, CD spectroscopy is a crucial tool in the development of Enfuvirtide analogues to assess the impact of chemical modifications on their secondary structure.

For instance, the introduction of hydrocarbon staples is a strategy designed to pre-organize the peptide into its bioactive α-helical conformation. nih.govacs.org CD analysis consistently shows that stapling significantly enhances the α-helicity of peptides compared to their linear, unstapled counterparts. nih.govacs.org Studies on various Enfuvirtide analogues have used CD to quantify this increase in helicity. While a direct linear relationship is not always observed, increased helicity is a key design goal for improving proteolytic resistance and target affinity. nih.govnih.gov

Table 1: Helicity of Enfuvirtide Analogues Determined by Circular Dichroism (CD) Spectroscopy This table is interactive. Users can sort columns by clicking on the headers.

Peptide Modification % Helicity Research Finding
T-2410 T-651 Analog 10% Starting peptide for helix-stabilization design. nih.gov
T-2573 T-2410 with residue changes 30% Addition of charged and hydrophobic residues increased helicity. nih.gov
T-2574 T-2573 with further changes 50% Continued optimization led to higher helical content. nih.gov
T-2635 T-2574 with final modifications 75% Final design shows high helicity and self-association into a trimer. nih.gov
NYAD-201 Stapled Dimer Interface Peptide High (Typical α-helical spectra) Stapling induces a stable α-helical structure compared to the linear version. nih.gov

| NYAD-209 | Linear (Unstapled) Analog | No α-helicity | Demonstrates the necessity of stapling for conformational stability. nih.gov |

Rational Design Principles for Enhanced Antiviral Potency and Resistance Profile

The clinical utility of Enfuvirtide (T20) is hampered by its relatively low antiviral activity, short in vivo half-life, and a low genetic barrier to resistance. nih.govnih.govasm.org This has driven extensive research into developing next-generation analogues with improved pharmacological properties. The rational design of these new agents is guided by a deep understanding of the structure-activity relationships (SAR) of T20 and the molecular mechanisms of viral fusion and inhibitor resistance. Key strategies involve modifying the core peptide structure to enhance target binding, improve conformational stability, and introduce features that confer advantages such as increased potency and a better resistance profile.

Structure-Activity Relationships of T20 Derivatives and Core Structures

The antiviral activity of T20 is intrinsically linked to its amino acid sequence and its ability to bind to the N-terminal heptad repeat (NHR) of HIV-1 gp41, thereby blocking the formation of the critical six-helix bundle (6HB) required for membrane fusion. nih.govnih.gov SAR studies have been pivotal in identifying key residues and motifs within T20 that are essential for its function.

One of the most critical regions is the C-terminal tryptophan-rich motif (TRM). nih.govdntb.gov.ua This motif is essential for target binding and inhibitory activity, and its removal leads to a near-complete loss of function. mdpi.com The aromatic residues within the TRM are thought to interact with the target cell membrane, which helps to stabilize the peptide's binding during the fusion process. nih.gov

Strategies for Enhancing Target-Binding Stability

Improving the binding affinity and stability of T20 analogues to the gp41 target is a primary goal in the design of more potent inhibitors. A stable interaction is crucial for effectively disrupting the conformational changes of gp41. nih.gov While T20 binds with a respectable nanomolar affinity, its interaction is weaker than that of other C-peptides like C37, suggesting room for improvement. nih.gov

Several strategies have been successfully employed to enhance target-binding stability:

Amino Acid Substitution: As mentioned, targeted mutations can significantly improve binding. The T2I substitution at the N-terminus of T20 enhanced binding affinity by 40-fold, demonstrating that even single amino acid changes can have a profound impact. nih.gov This approach aims to optimize hydrophobic or electrostatic interactions within the binding groove of the gp41 NHR trimer.

Peptide Engineering: The design of novel peptides based on the three-dimensional structure of the gp41 core has yielded inhibitors like Sifuvirtide, which exhibits high potency against a broad range of HIV-1 isolates, including those resistant to T20. nih.gov Unlike T20, Sifuvirtide is thought to have a different mechanism of action that more efficiently blocks 6HB formation. nih.gov

Chemical Conjugation: Modifying T20 with molecules like polyethylene glycol (PEG), a process known as PEGylation, has been shown to improve its pharmacokinetic profile. nih.gov Site-specific conjugation of a 2 kDa PEG at the N-terminus resulted in a conjugate that retained high binding affinity (Kd = 307 nM) to a functional gp41 domain and exhibited potent antiviral activity comparable to the parent drug. nih.gov

Targeting Multiple Sites: A novel T20 analogue, T20-SF, was designed with an additional tryptophan-rich motif. nih.gov This analogue is proposed to have a triple-target mechanism, binding to the N-terminal heptad repeat, the fusion peptide proximal region (FPPR), and the fusion peptide itself, resulting in significantly improved anti-HIV-1 activity. nih.gov

Design and Evaluation of Lipopeptide Analogues

A highly successful strategy for improving the potency and stability of T20 has been the development of lipopeptides. nih.govresearchgate.net This approach involves conjugating a lipid moiety to the peptide sequence, which serves to anchor the inhibitor to the viral or cell membrane, thereby increasing its local concentration at the site of fusion and enhancing its binding affinity. nih.govdntb.gov.ua

The design of LP-40, a T20-based lipopeptide, provides a clear example of this strategy's success. Researchers created LP-40 by replacing the functionally essential but metabolically labile C-terminal tryptophan-rich motif (TRM) of T20 with a C16 fatty acid group. nih.govdntb.gov.ua This single modification resulted in a dramatic improvement in its properties:

Enhanced Binding and Potency: LP-40 showed markedly enhanced binding affinity for the gp41 target and a significant increase in inhibitory activity against HIV-1 membrane fusion and infection compared to T20. nih.govdntb.gov.uarcsb.org

Altered Binding Mode: Interestingly, unlike other lipopeptide inhibitors such as LP-11 and LP-19 which require a flexible linker between the peptide and the lipid, the addition of a linker to LP-40 sharply reduced its potency. nih.govdntb.gov.ua This implies a different and more constrained binding orientation for LP-40 with the gp41 N-terminal helices. nih.govdntb.gov.ua

Further development led to even more potent lipopeptides. By optimizing the length of the fatty acid, a stearic acid (C18)-modified lipopeptide named LP-80 was identified as having extremely potent anti-HIV activity, inhibiting a wide range of HIV subtypes with IC₅₀ values in the low picomolar range, making it over 5,300-fold more active than T20. acs.org

Table 2: Comparative Antiviral Activity of T20 and its Lipopeptide Analogues This table is interactive. Users can sort columns by clicking on the headers.

Compound Description Modification IC₅₀ (vs. HIV-1 IIIB) Fold Improvement vs. T20
T20 (Enfuvirtide) Parent Peptide None 48.6 nM 1x
LP-40 T20-based Lipopeptide Replaced TRM with C16 fatty acid Greatly Improved vs. T20 nih.govdntb.gov.ua >10x (Estimated)

| LP-80 | T20-based Lipopeptide | Stearic acid (C18) modification | ~9 pM | >5,300x |

Note: IC₅₀ values can vary based on the specific assay and viral strain used. The data for LP-40 is described qualitatively as "dramatically increased" in the sources. nih.govdntb.gov.ua The IC₅₀ value for LP-80 and T20 are from a comparative study. acs.org

Development of Hydrocarbon-Stapled Peptides for Conformational Stabilization

Many therapeutic peptides, including T20, are flexible in solution, which makes them susceptible to rapid degradation by proteases in the body. acs.orgnih.gov Hydrocarbon stapling is a chemical strategy developed to address this limitation by introducing a synthetic brace that locks a peptide into its bioactive α-helical conformation. acs.org This is achieved by replacing two amino acids in the peptide sequence with non-natural, olefin-bearing amino acids, which are then covalently linked through a ring-closing metathesis reaction. acs.orgnih.gov

This conformational stabilization offers several key advantages for T20 analogues:

Enhanced Helicity and Stability: As confirmed by CD spectroscopy and HDX-MS, stapling induces and stabilizes the α-helical structure of the peptide. acs.orgacs.org

Protease Resistance: The stapled conformation acts as a "proteolytic shield," making the peptide strikingly resistant to degradation. nih.gov This leads to markedly improved pharmacokinetic properties, and in some cases, has even suggested the potential for oral absorption of these larger peptides. nih.gov

Optimized Antiviral Activity: By pre-organizing the peptide into its active shape, stapling can enhance binding to the gp41 target. nih.gov Studies have shown that double-stapled peptides can exhibit improved activity against neutralization-resistant HIV-1 strains and even overcome mutations that confer resistance to Enfuvirtide. nih.gov

The design of stapled peptides requires careful consideration of the staple's location and length (e.g., linking residues at i, i+4 or i, i+7 positions) to maximize stabilization without interfering with critical binding interactions. acs.org While this strategy reliably increases helicity, research has also shown that the relationship between the degree of helicity and antiviral activity is not always directly proportional, indicating that other factors also play a crucial role. nih.gov A double-stapled peptide, D26, was recently designed that showed potent inhibitory activity and, notably, the ability to inactivate HIV-1 virions directly. acs.org

Exploration of Truncated Peptide Sequences and Minimal Active Motifs

The development of enfuvirtide (T-20), a 36-amino acid peptide, marked a significant milestone as the first HIV fusion inhibitor. wikipedia.orgdrugbank.com However, its relatively low potency and short half-life spurred research into identifying the minimal active motifs required for antiviral activity, aiming to create shorter, more potent, and stable analogues. mdpi.comresearchgate.net

Initial structure-activity relationship (SAR) studies focused on truncating the T-20 sequence to pinpoint essential domains. A key finding was the critical role of the C-terminal tryptophan-rich motif (TRM). nih.gov Deletion of this motif from T-20 resulted in a complete loss of anti-HIV potency, confirming its necessity for target binding and inhibition. nih.gov The TRM is considered a "lipid-binding domain" that helps anchor the inhibitor to the target cell membrane. nih.govresearchgate.net

Further research led to the creation of novel lipopeptides by replacing the TRM with a fatty acid group. nih.gov One such example, LP-40, was developed by conjugating a lipid moiety to a truncated T-20 sequence that lacked the TRM. nih.gov This modification resulted in a peptide with markedly enhanced binding affinity to the gp41 target site and significantly increased inhibitory activity against HIV-1 membrane fusion and entry. nih.gov Interestingly, unlike other lipopeptide inhibitors that often benefit from a flexible linker between the peptide and the lipid, the most potent version of this T-20-based lipopeptide, LP-40, had the fatty acid directly conjugated to the peptide's C-terminus. nih.gov The crystal structure of LP-40 in a complex with its target peptide has provided detailed insights into the key binding residues and motifs. rcsb.org

These explorations into truncated sequences have been crucial in defining the core functional domains of enfuvirtide, demonstrating that strategic modifications, such as the addition of lipid moieties, can compensate for deleted sections and even enhance antiviral activity. nih.govnih.gov This approach allows for the design of smaller, more drug-like peptide inhibitors. nih.gov

Table 1: Activity of Truncated and Modified T-20 Peptides

CompoundModificationKey FindingReference
T-20-TRMDeletion of the C-terminal Tryptophan-Rich Motif (TRM) from Enfuvirtide (T-20)Complete loss of anti-HIV inhibitory activity, verifying the essential role of the TRM. nih.gov
LP-40Replacement of the TRM with a C-terminal fatty acid group (palmitic acid)Markedly enhanced binding affinity and dramatically increased inhibitory activity compared to T-20. nih.gov

Engineering of Carrier-Peptide Conjugates (e.g., Pentasaccharide Conjugates)

A significant limitation of enfuvirtide is its short plasma half-life of approximately 2-4 hours, which necessitates twice-daily subcutaneous injections. nih.govnih.gov To overcome this, researchers have explored the engineering of carrier-peptide conjugates, a strategy designed to improve the pharmacokinetic profile of the peptide. nih.govresearchgate.net One successful approach has been the conjugation of enfuvirtide to a carrier pentasaccharide (CP). nih.govnih.gov

This strategy involves the site-specific conjugation of enfuvirtide to an antithrombin-binding carrier pentasaccharide, often through polyethylene glycol (PEG) linkers of varying lengths. nih.govnih.gov Pegylation is a well-established method for developing long-acting peptide and protein analogues, as the PEG polymer can prolong absorption, decrease renal clearance, and protect against enzymatic degradation. nih.govnih.gov

A series of enfuvirtide-CP conjugates were synthesized using thiomaleimide coupling technology, where a cysteine-containing enfuvirtide peptide was ligated to a maleimide-functionalized PEG-pentasaccharide. nih.gov These conjugates demonstrated consistent and broad anti-HIV-1 activity in the nanomolar range, only moderately affecting the in vitro potency compared to the native peptide. nih.govnih.gov

Most notably, the conjugate EP40111, which features a PEG12 linker, exhibited a prolonged elimination half-life of over 10 hours in rats, a significant increase from the 2.8-hour half-life of native enfuvirtide. nih.govnih.gov Based on the known pharmacokinetic properties of antithrombin-binding pentasaccharides, it is projected that the half-life of EP40111 in humans could be approximately 120 hours, potentially allowing for once-weekly dosing instead of twice-daily injections. nih.gov This makes EP40111 a promising candidate for a novel, long-lasting anti-HIV-1 drug. nih.govnih.gov

Table 2: In Vitro Activity of Enfuvirtide-Pentasaccharide Conjugates

CompoundDescription (Linker)EC50 (nM) vs. HIV-1 IIIB/LAIHalf-Life in Rats (h)Reference
EnfuvirtideNative Peptide32.8 nih.govnih.gov
EP40114Enfuvirtide-PEG4-CP~18N/A nih.govresearchgate.net
EP40111Enfuvirtide-PEG12-CP6>10 nih.govnih.gov
EP40112Enfuvirtide-PEG28-CP~12N/A nih.govresearchgate.net
EP40113Enfuvirtide-PEG70-CP~18N/A nih.govresearchgate.net

Creation of Bifunctional Inhibitors with Dual Mechanisms (e.g., gp41 binding and co-receptor antagonism)

The evolution of HIV has led to the development of strains that can use different co-receptors, primarily CCR5 (R5-tropic) or CXCR4 (X4-tropic), to enter host cells. nih.govwikipedia.org This plasticity presents a challenge for single-target therapies. To address this, a novel strategy involves the creation of bifunctional or dual-target inhibitors that can engage two different targets in the viral entry process simultaneously. nih.govnih.gov

One approach combines the gp41 fusion inhibition mechanism with co-receptor antagonism. Researchers have designed chimeric molecules that integrate a gp41-binding peptide with a small-molecule that antagonizes a co-receptor like CCR5. nih.gov For example, an artificial peptide, AP3, which targets the hydrophobic grooves of the gp41 N-terminal heptad repeat (NHR), was chemically linked to a small-molecule CCR5 antagonist. The resulting bifunctional inhibitor demonstrated significantly improved antiviral capabilities against multiple HIV-1 strains, including those resistant to enfuvirtide, compared to either component alone. nih.gov This chimeric inhibitor acts via a dual mechanism: binding to the gp41 NHR and antagonizing the cellular CCR5 co-receptor. nih.gov

Another innovative bifunctional strategy involves linking a gp41 inhibitor to a molecule that targets the primary HIV receptor, CD4. frontiersin.org In one study, the gp41 pocket-binding peptide 2P23 was genetically conjugated to the single-chain variable fragment of ibalizumab (iMab), an antibody that binds to CD4. frontiersin.org The resulting fusion protein, 2P23-iMab, first anchors to the cell surface via CD4, then uses its peptide component to intercept and inhibit gp41 during the fusion process. frontiersin.org This dual-targeting inhibitor showed dramatically increased potency against a broad range of HIV-1, HIV-2, and SIV strains, including mutants resistant to T-20. frontiersin.org

Similarly, small-molecule bifunctional inhibitors have been designed. The compound FD028 was created by linking an analog of a gp120-CD4 binding inhibitor (NBD-556) with an analog of a gp41 fusion inhibitor. frontiersin.org This molecule was shown to inactivate cell-free virions by targeting both gp120 and gp41. frontiersin.org These multi-target approaches represent a promising avenue for developing potent antiretrovirals with a high barrier to resistance. nih.govfrontiersin.org

Table 3: Examples of Bifunctional HIV Entry Inhibitors

InhibitorTarget 1Target 2MechanismReference
AP3-CCR5 antagonist conjugategp41 N-terminal heptad repeat (NHR)CCR5 co-receptorPeptide binds gp41; small molecule blocks CCR5. nih.gov
2P23-iMabgp41 pocketCD4 receptorAntibody fragment binds CD4, anchoring the inhibitor to the cell for subsequent gp41 binding by the peptide component. frontiersin.org
FD028gp120 (CD4 binding site)gp41Small molecule designed to bind both gp120 and gp41, inactivating the virus. frontiersin.org

Investigation of gp41 Pocket-Binding Residues in Inhibitor Design

The structure of the gp41 fusion intermediate reveals a deep, hydrophobic pocket on the surface of the N-terminal heptad repeat (NHR) trimer. mdpi.comnih.gov This pocket is highly conserved and plays a critical role in stabilizing the six-helix bundle (6-HB) structure necessary for membrane fusion. mdpi.comnih.gov Consequently, it has become a prime target for the design of next-generation fusion inhibitors. nih.govnih.gov

A major drawback of enfuvirtide (T-20) is that its sequence lacks the pocket-binding domain (PBD), the region of the C-terminal heptad repeat (CHR) that naturally fits into this pocket. mdpi.comnih.gov This absence contributes to its relatively low antiviral activity and the rapid emergence of resistance, as mutations often appear in the NHR region where T-20 binds, but outside the pocket. nih.govnih.gov

To overcome these limitations, subsequent research has focused on designing inhibitors that explicitly target this pocket. Peptides like C34 and the second-generation inhibitor T-1249 were designed to include the PBD, leading to improved activity against T-20-resistant strains. mdpi.comresearchgate.netnih.gov Further refinements led to the development of Sifuvirtide, which modified the enfuvirtide sequence by adding a PBD and making other changes to improve stability and potency. nih.gov

More recent work has focused on creating short peptides that are highly specific for the gp41 pocket. Researchers identified that an "M-T hook" structure, formed by two specific residues at the N-terminus of a PBD-containing peptide, could significantly enhance binding affinity and antiviral function. frontiersin.orgnih.gov This led to the design of HP23, a 23-residue peptide containing the M-T hook and the pocket-binding sequence. nih.gov HP23 demonstrated dramatically improved binding stability and was highly potent against a wide range of HIV-1 subtypes, including those resistant to T-20. nih.gov Because it specifically targets the highly conserved pocket, HP23 also exhibits a high genetic barrier to resistance. frontiersin.orgnih.gov The investigation of these pocket-binding interactions has been fundamental to the rational design of highly potent and broad-spectrum HIV fusion inhibitors. nih.govfrontiersin.org

Table 4: Comparison of gp41 Fusion Inhibitors and Pocket-Binding

CompoundPocket-Binding Domain (PBD)Key Design FeatureAdvantage over EnfuvirtideReference
Enfuvirtide (T-20)NoSequence derived from gp41 CHR; contains a lipid-binding domain (LBD/TRM).N/A (First-generation) mdpi.comnih.gov
T-1249Yes39-residue peptide incorporating both PBD and LBD sequences.Effective against some T-20-resistant strains; longer half-life. researchgate.netnih.gov
SifuvirtideYesModified T-20 sequence with added PBD and deleted LBD to improve stability.Improved stability, pharmacokinetics, and antiviral potency. nih.gov
HP23YesShort 23-residue peptide featuring an M-T hook structure for enhanced pocket binding.Highly potent against diverse HIV-1 subtypes and T-20 resistant mutants; high barrier to resistance. nih.gov

Broader Research Applications and Future Directions

Enfuvirtide (B549319) as a Paradigm for Anti-Viral Entry Strategies

Enfuvirtide's approval validated the strategy of targeting viral entry, a critical and highly conserved step in the lifecycle of many viruses. nih.govnih.gov The compound is a synthetic 36-amino acid peptide that mimics a segment of the HIV-1 envelope glycoprotein (B1211001) gp41, specifically a region known as the second heptad repeat (HR2). nih.govwikipedia.org Its mechanism of action involves binding to the first heptad repeat (HR1) region of gp41. drugbank.compediatriconcall.com This binding event occurs during a transient "pre-fusion" state of the protein, physically obstructing the conformational changes necessary for the fusion of the viral and host cell membranes. pediatriconcall.compatsnap.com By preventing the formation of a stable six-helix bundle (6-HB) structure, Enfuvirtide effectively blocks the virus from entering and infecting host cells like CD4+ T-cells. nih.govwikipedia.org

The success of Enfuvirtide established several key principles that have guided subsequent antiviral research:

Validation of a Novel Target: It demonstrated that the complex protein-protein interactions of the viral fusion machinery are a druggable target. patsnap.commdpi.com

Proof-of-Concept for Peptide Therapeutics: It proved that synthetic peptides could be developed into effective antiviral agents, despite challenges related to their delivery and stability. nih.gov

Inspiration for Broad-Spectrum Antivirals: The conserved nature of fusion mechanisms across different enveloped viruses has inspired research into inhibitors with broader activity. mdpi.comnih.gov

Enfuvirtide's journey from a lab-developed peptide (initially designated T-20) to an FDA-approved drug created a blueprint for the development of entry inhibitors against other viral pathogens. nih.govwikipedia.org

Exploration of Enfuvirtide Analogues Against Divergent Viral Strains

While a groundbreaking therapeutic, Enfuvirtide's clinical utility is constrained by certain limitations, including its lack of activity against HIV-2 and the emergence of resistant HIV-1 strains. nih.govwikipedia.org Resistance is primarily associated with mutations in a 10-amino acid segment (residues 36-45) within the HR1 region of gp41, which is the binding site for the drug. nih.govnih.gov These challenges have spurred the development of next-generation fusion inhibitors designed for enhanced potency, a higher genetic barrier to resistance, and broader activity. pnas.org

Research has focused on creating analogues that can overcome these hurdles:

Second-Generation Inhibitors: Peptides like T-1249 were developed with activity against HIV-1 strains resistant to Enfuvirtide. pnas.org

Third-Generation Inhibitors: Compounds such as T1144 have shown even greater potency against resistant viruses. asm.org

Lipopeptides: A significant advancement involves the conjugation of lipids to peptide inhibitors. This strategy led to the development of compounds like LP-19, which exhibits robust inhibition of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV). nih.gov The lipid component is thought to enhance the inhibitor's interaction with the cell membrane, increasing its local concentration and efficacy.

Sifuvirtide: This novel peptide analogue of C34 (another gp41-derived peptide) has demonstrated greater effectiveness than Enfuvirtide against various HIV-1 strains and is currently in clinical development. asm.orgresearchgate.net

These analogues often target highly conserved regions of gp41, such as the "deep pocket," which is crucial for the stability of the fusion core, making them more resilient to viral mutations. pnas.orgnih.gov

Table 1: Comparative Activity of Enfuvirtide and its Analogues

Compound Target Virus/Strain Key Research Findings Reference(s)
Enfuvirtide (T20) HIV-1 (Group M, Group O) Effective against various HIV-1 subtypes. nih.gov
HIV-2 Low to no activity demonstrated in vitro. nih.govwikipedia.org
SIV Generally not effective. nih.gov
T-1249 Enfuvirtide-Resistant HIV-1 Showed enhanced activity against T20-resistant strains. pnas.orgnih.gov
Sifuvirtide T20-Sensitive & Resistant HIV-1 More effective than T20 against both primary and lab-adapted HIV-1 strains. Possesses a longer half-life. asm.orgresearchgate.net
LP-19 HIV-1, HIV-2, SIV A lipopeptide that showed robust inhibition against all three viruses. nih.gov

Repurposing Potential of Enfuvirtide Against Other Enveloped Viruses

The structural and mechanistic similarities in the fusion process of different enveloped viruses have opened avenues for repurposing existing fusion inhibitors. The SARS-CoV-2 virus, which causes COVID-19, enters host cells via a fusion mechanism mediated by its spike (S) protein, which shares functional parallels with HIV's gp41. nih.gov This has led researchers to investigate Enfuvirtide as a potential inhibitor of SARS-CoV-2.

In silico studies, which use computer simulations to predict drug-protein interactions, have yielded promising results:

Molecular Docking: Simulations have shown that Enfuvirtide can bind to the S2 subunit of the SARS-CoV-2 spike protein. nih.govnih.gov The S2 subunit, like HIV's gp41, contains heptad repeat domains (HR1 and HR2) that are critical for membrane fusion.

Binding Stability: Molecular dynamics (MD) simulations confirmed that the interaction between Enfuvirtide and the SARS-CoV-2 S2 protein is remarkably stable. nih.govnih.gov

Inhibitory Potential: Based on these computational models, it is hypothesized that by binding to the HR1 domain of the S2 protein, Enfuvirtide could prevent the formation of the six-helix bundle, thereby inhibiting viral fusion and entry into the host cell. nih.gov

These findings suggest that Enfuvirtide could act as a potent SARS-CoV-2 fusion inhibitor, warranting further investigation in clinical trials. nih.govnih.gov This repurposing strategy offers a significant advantage as it involves an FDA-approved drug with a known profile, potentially accelerating the development timeline for new therapies. nih.gov

Table 2: Summary of In Silico Studies on Enfuvirtide against SARS-CoV-2

Study Type Target Protein Predicted Outcome Significance Reference(s)
Molecular Docking SARS-CoV-2 Spike (S2) Protein Enfuvirtide shows strong binding affinity to the HR2 domain of the S2 protein. Suggests potential to physically block the fusion machinery. nih.gov
Molecular Dynamics Enfuvirtide-S2 Protein Complex The interaction is stable over time, with minimal fluctuations in the protein residues. Indicates a durable binding that could effectively inhibit fusion. nih.govnih.gov

Computational Approaches in Fusion Inhibitor Design and Optimization

The design and optimization of peptide-based fusion inhibitors like Enfuvirtide have been significantly advanced by computational methods. nih.gov These in silico tools allow researchers to model and predict molecular interactions, accelerating the development of more potent and specific therapeutics while reducing reliance on time-consuming and expensive laboratory experiments. nih.govnih.gov

Key computational approaches include:

Structure-Based Design: Using the 3D structures of viral proteins like gp41, researchers can systematically design peptides that mimic key interaction sites. frontiersin.orgnih.gov This allows for the rational design of inhibitors that fit precisely into critical binding pockets. nih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of viral proteins and how they interact with inhibitors. nih.govfrontiersin.org This helps identify stable binding modes and understand the mechanics of inhibition.

Machine Learning and AI: Advanced algorithms can analyze vast datasets of protein sequences and structures to predict the effects of mutations on binding affinity and drug resistance. mdpi.com This guides the design of next-generation inhibitors that are less susceptible to viral evolution.

Ensemble Analysis: Instead of relying on a single static structure, these methods evaluate an ensemble of protein conformations. nih.govfrontiersin.org This approach acknowledges the dynamic nature of proteins and can identify highly variable regions that may be optimal targets for inhibitor design, potentially leading to drugs effective against a broader range of ligands. frontiersin.org

These computational strategies have been instrumental in designing novel D-peptide inhibitors, which use D-amino acids instead of the naturally occurring L-amino acids, making them resistant to degradation by host enzymes and less immunogenic. acs.org

Development of Novel Peptide-Based Antivirals with Improved Resistance Barriers and Enhanced Biological Activity

The future of antiviral therapy lies in the development of novel agents that can overcome the limitations of current drugs, particularly the challenges of drug resistance and suboptimal pharmacokinetic properties. pnas.orguu.se Building on the lessons learned from Enfuvirtide, research is now focused on creating a new generation of peptide-based antivirals with superior characteristics.

Strategies to achieve this include:

Rational Design for Higher Resistance Barriers: By targeting highly conserved and functionally critical regions of viral proteins, new peptides are being designed to be less susceptible to viral mutations. pnas.org For example, designing peptides that oligomerize (self-associate into stable structures) can lead to exceptionally high binding affinity and potent activity against resistant viruses. pnas.org

Enhanced Biological Activity and Stability: A major drawback of peptide drugs is their short half-life in the body. nih.gov Strategies to overcome this include:

Lipidation: Attaching a lipid moiety (as in lipopeptides) to anchor the peptide to membranes, increasing its local concentration and stability. nih.gov

Cyclization: Creating cyclic peptides, which are structurally more constrained and less prone to degradation by proteases. nih.gov

Peptidomimetics: Designing molecules that mimic the structure and function of peptides but are built from non-natural components to improve stability and bioavailability. uu.se

Broad-Spectrum Activity: The development pipeline includes peptides engineered to be effective against a wide range of viruses. nih.gov For instance, peptides derived from human defensins have shown activity against multiple influenza strains and coronaviruses. nih.gov

Combination Therapies: Combining different peptide inhibitors that target distinct sites on the viral fusion machinery can produce a synergistic effect, leading to more potent viral suppression and a reduced likelihood of resistance. asm.org

These innovative approaches are paving the way for peptide-based therapeutics to become a cornerstone of antiviral treatment, offering potent, specific, and durable options for combating a wide array of viral infections. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing T20 (acetate) in a laboratory setting, and how can researchers validate reaction efficiency?

  • Methodological Answer : Synthesis typically involves esterification of acetic acid with the appropriate alcohol under acid catalysis (e.g., sulfuric acid). Researchers should monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to detect unreacted starting materials. Quantify yield via gravimetric analysis or nuclear magnetic resonance (NMR) integration . Validate purity using melting point determination (if solid) or boiling point consistency (if liquid) against literature values (e.g., NIST data ).

Q. How can researchers determine the purity of T20 (acetate) using chromatographic techniques?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or GC with a polar stationary phase (e.g., DB-WAX) to separate impurities. Calibrate with a certified reference standard of T20 (acetate). Calculate purity by comparing peak area percentages, ensuring retention times match known values. For trace impurities, employ mass spectrometry (MS) coupling for structural confirmation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in thermodynamic data (e.g., enthalpy of formation) reported for T20 (acetate) across studies?

  • Methodological Answer :

Source Evaluation : Cross-reference primary literature from authoritative journals (e.g., Reviews in Analytical Chemistry) and validate methodologies used in conflicting studies. Prioritize data from studies with rigorous control of variables (e.g., reaction conditions, calibration standards) .

Statistical Analysis : Apply meta-analysis techniques to assess systematic errors. Use tools like Grubbs’ test to identify outliers in datasets .

Experimental Replication : Reproduce key experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate discrepancies caused by environmental factors .

Q. How can density functional theory (DFT) be applied to predict the reaction mechanisms of T20 (acetate) in esterification or hydrolysis processes?

  • Methodological Answer :

Computational Setup : Optimize molecular geometries using software like Gaussian or ORCA. Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set for energy calculations.

Transition State Analysis : Locate saddle points using the nudged elastic band (NEB) method to map reaction pathways. Validate with intrinsic reaction coordinate (IRC) calculations .

Experimental Correlation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine theoretical models .

Q. What experimental design considerations are critical for studying the solvent effects on T20 (acetate)’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

Solvent Selection : Use Kamlet-Taft parameters to categorize solvents by polarity, hydrogen-bonding capacity, and polarizability. Test aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to isolate dielectric effects .

Kinetic Profiling : Conduct pseudo-first-order experiments under controlled temperature. Monitor reaction rates via UV-Vis spectroscopy or quenching methods.

Data Interpretation : Apply linear free-energy relationships (LFERs) like the Swain-Scott equation to correlate solvent parameters with rate constants .

Data Presentation & Reproducibility

Q. How should researchers structure tables and figures to ensure clarity and reproducibility in T20 (acetate)-related studies?

  • Methodological Answer :

  • Tables : Include columns for experimental conditions (e.g., temperature, catalyst loading), raw data (e.g., yields, retention times), and statistical metrics (e.g., standard deviation). Use ACS style for footnotes (e.g., superscript letters for annotations) .
  • Figures : Label axes with units and uncertainties. For chromatograms, annotate peaks with retention times and assign identities. Submit raw datasets as supplementary materials to enable replication .

Q. What steps are essential for ensuring the reproducibility of spectroscopic data (e.g., NMR, IR) for T20 (acetate)?

  • Methodological Answer :

Instrument Calibration : Regularly calibrate spectrometers using certified standards (e.g., tetramethylsilane for NMR).

Sample Preparation : Use deuterated solvents (e.g., CDCl₃) free of water to avoid peak splitting in NMR. For IR, ensure uniform KBr pellet thickness .

Metadata Reporting : Document solvent purity, instrument model, and acquisition parameters (e.g., scan number, resolution) in the methods section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.